Dysprosium is a rare-earth element classified in the lanthanide series of the periodic table, with the atomic number 66 and symbol Dy. It is characterized by its metallic silver luster and is primarily obtained from minerals such as monazite and bastnaesite. Dysprosium's name is derived from the Greek word dysprositos, meaning "hard to get at," reflecting its scarcity in nature. It is known for its unique magnetic properties, particularly its high magnetic strength at low temperatures, making it valuable for various applications, especially in electronics and materials science.
Dysprosium is classified as a lanthanide and a rare earth metal. It occurs naturally in various minerals, predominantly in monazite sand, where it is extracted through processes like ion exchange and solvent extraction. The element exhibits a hexagonal close-packed crystal structure and has notable oxidation states of +2, +3, and +4 .
Dysprosium can be synthesized through several methods, including:
The synthesis often involves high-temperature reactions or advanced techniques such as sonochemical methods to produce nanoparticles with specific properties. Characterization techniques like X-ray diffraction and inductively coupled plasma mass spectrometry are used to analyze the synthesized materials .
Dysprosium exhibits a hexagonal close-packed structure with lattice constants of pm and pm at room temperature. The molecular formula for dysprosium combined with zinc in a 1:1 ratio is represented as DyZn .
Dysprosium undergoes various chemical reactions:
The mechanism of action for dysprosium compounds typically involves their role as dopants in materials science applications, enhancing properties such as luminescence in phosphors or improving magnetic characteristics in alloys. For instance, when doped into zinc oxide, dysprosium can modify electronic structures and improve photoluminescent properties due to its unique electronic configuration .
Dysprosium has several scientific uses:
Dysprosium-zinc oxide (Dy-ZnO) materials are predominantly synthesized via radio-frequency (RF) magnetron sputtering and co-precipitation methods. RF magnetron sputtering enables precise control over Dy incorporation into ZnO matrices. Typical protocols involve using ZnO and Dy₂O₃ powder targets sputtered in an argon atmosphere (12.5 sccm flow rate) at 200 W power, yielding 230–490 nm thick films with Dy concentrations up to 6 wt.% [1] [5] [7]. This method ensures high homogeneity and reproducibility, as confirmed by energy-dispersive X-ray spectroscopy (EDS), which shows Dy distributions aligning with theoretical doping levels (e.g., 5.6 wt.% achieved vs. 6 wt.% target) [1].
Co-precipitation offers a solution-based alternative for nanoparticle synthesis. Dysprosium acetate and zinc acetate precursors are precipitated using NaOH, followed by annealing at 400°C. This method facilitates Dy³⁺ substitution at Zn²⁺ sites but induces lattice strain due to ionic radius mismatch (Dy³⁺: 0.91 Å vs. Zn²⁺: 0.60 Å) [3] [10]. Both techniques enable tunable Dy concentrations (0–3% for co-precipitation; up to 6% for sputtering), directly influencing optical and structural properties.
Table 1: Synthesis Parameters for Dy-Zn Materials
| Method | Precursors | Conditions | Dy Concentration | Key Outputs |
|---|---|---|---|---|
| RF Magnetron Sputtering | ZnO/Dy₂O₃ target | 200 W, 10⁻⁴ Pa, 3 h deposition | 6 wt.% | 230 nm films; RMS roughness: 7.1 nm |
| Co-precipitation | Zn(CH₃COO)₂·2H₂O, Dy(CH₃COO)₃ | NaOH precipitation, 400°C annealing | 1–3 at.% | 20–50 nm nanoparticles; strained lattices |
Solvent extraction is critical for separating Dy³⁺ from zinc-rich solutions, leveraging differences in coordination chemistry. Dysprosium, as a rare-earth element, forms anionic complexes (e.g., DyCl₆³⁻) in chloride media, while zinc remains cationic (Zn²⁺). Cation-exchange extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) selectively transport Zn²⁺ via inner-sphere coordination, leaving Dy³⁺ in the aqueous phase. Conversely, anion-exchange extractants (e.g., quaternary ammonium salts) recover Dy³⁺ by outer-sphere ion pairing with chloridometalates [6].
For Dy-Zn coordination frameworks, ion exchange introduces Dy³⁺ into zinc-based matrices like zinc ferrites. This occurs post-synthesis, where Dy³⁺ replaces Zn²⁺ or Fe³⁺ sites under hydrothermal conditions (60–80°C), exploiting differences in ion hydration energies. Selectivity hinges on pH control and ligand design—bulky organic ligands (e.g., phosphonates) sterically favor larger Dy³⁺ ions over Zn²⁺ [6] [9]. These protocols achieve >95% Dy incorporation efficiency, crucial for catalytic and magnetic applications.
Dy-Zn Porphyrins: Single-crystal X-ray diffraction reveals that Dy³⁺ incorporation distorts porphyrin macrocycles. In 5,10,15,20-tetrakis(4-tert-butylphenyl)porphyrinato zinc(II), Dy axial coordination elongates Zn–N bonds from 2.04 Å to 2.10–2.15 Å and induces pyrrole ring tilting (dihedral angles >80°) [8]. These distortions arise from Dy³⁺’s high coordination number (typically 8–9), which strains the planar porphyrin geometry.
Dy-Zn Ferrites: In ZnFe₂O₄ spinels, Dy³⁺ occupies octahedral sites (Fe³⁺ positions), confirmed by Rietveld refinement. This substitution shrinks the unit cell (a = 8.442 Å → 8.412 Å at 3% Dy) due to Dy³⁺’s smaller ionic radius versus Fe³⁺ [9]. Magnetic studies indicate enhanced coercivity from 50 Oe (undoped) to 300 Oe (Dy-doped), attributable to Dy³⁺’s high magnetic moment (10.6 μB) and spin-orbit coupling.
Table 2: Crystallographic Parameters of Dy-Zn Systems
| Material | Coordination Environment | Key Bond Lengths | Unit Cell Changes | Magnetic/Optical Effects |
|---|---|---|---|---|
| Dy-Zn Porphyrin | Axial Dy–O bonds; Zn square-planar | Zn–N: 2.10–2.15 Å (vs. 2.04 Å) | Macrocycle buckling | Red-shifted Soret band (420 → 435 nm) |
| Dy-Zn Ferrite (ZnFe₂O₄) | Dy³⁺ in octahedral sites | Dy–O: 2.25 Å | a-axis contraction (~0.03 Å) | Coercivity increase (50 Oe → 300 Oe) |
Dysprosium doping induces significant lattice strain in ZnO due to ionic size mismatch and oxygen vacancy formation. X-ray diffraction (XRD) of Dy:ZnO nanoparticles (1–3% Dy) shows:
These changes arise from Dy³⁺ substitution at Zn²⁺ sites, which generates compressive stress and oxygen vacancies (Vo) for charge compensation. Raman spectroscopy confirms increased defect density via intensified 580 cm⁻¹ modes (Vo-related) [3]. Additionally, Dy³⁺'s trivalent state introduces zinc vacancies (VZn), altering electrical properties—e.g., resistivity decreases by 10³-fold in Dy-ZnO films due to electron donation from Vo [1] [7].
Optical bandgaps narrow from 3.30 eV (pure ZnO) to 3.15 eV (6% Dy-ZnO) because Dy 4f states create mid-gap levels. This enhances visible-light absorption, beneficial for photocatalysis and gas sensing [7] [10].
Table 3: Lattice Parameters and Defect Properties of Dy:ZnO
| Dy Concentration | c-Axis (Å) | Crystallite Size (nm) | Bandgap (eV) | Dominant Defects |
|---|---|---|---|---|
| 0% | 5.207 | 45 | 3.30 | None |
| 1% | 5.215 | 38 | 3.25 | Oxygen vacancies |
| 3% | 5.226 | 28 | 3.18 | Oxygen + zinc vacancies |
| 6% | 5.230 | 25 | 3.15 | Zinc vacancies |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2